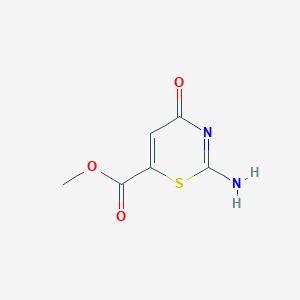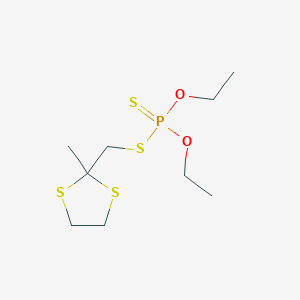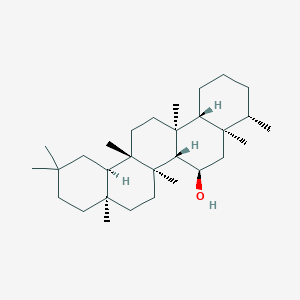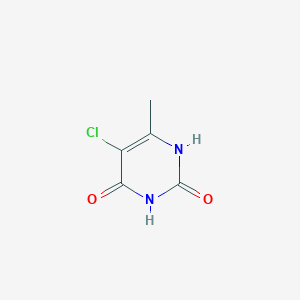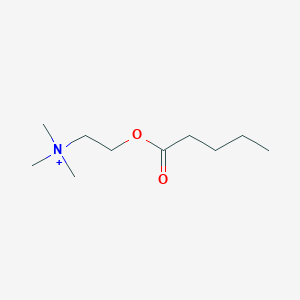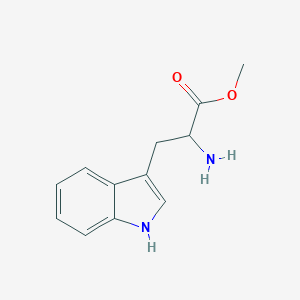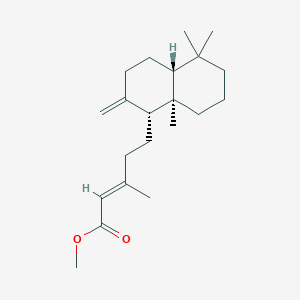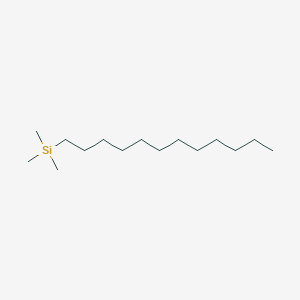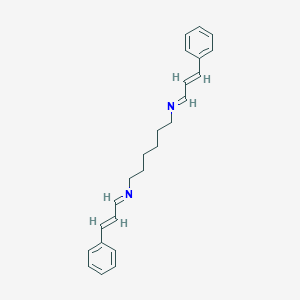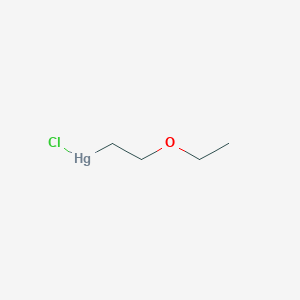
2-Ethoxyethylmercury chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethylmercury chloride, also known as EEMC, is a chemical compound that belongs to the family of organomercury compounds. It is widely used in scientific research for its unique properties and has been studied extensively for its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-Ethoxyethylmercury chloride has been extensively used in scientific research for its unique properties. It is a potent inhibitor of the enzyme protein-tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. 2-Ethoxyethylmercury chloride has been studied for its potential applications in the treatment of diabetes and obesity. It has also been used as a fluorescent probe for the detection of mercury ions in environmental samples and biological systems.
Mecanismo De Acción
2-Ethoxyethylmercury chloride inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, which can improve glucose metabolism and reduce insulin resistance. The mechanism of action of 2-Ethoxyethylmercury chloride has been studied in detail using various biochemical and biophysical techniques, including X-ray crystallography and molecular dynamics simulations.
Efectos Bioquímicos Y Fisiológicos
2-Ethoxyethylmercury chloride has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes and obesity. It has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation. However, 2-Ethoxyethylmercury chloride can also be toxic to cells at high concentrations, and its long-term effects on human health are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethoxyethylmercury chloride has several advantages for lab experiments, including its high potency and selectivity for PTP1B inhibition, its fluorescent properties for mercury ion detection, and its relatively simple synthesis method. However, 2-Ethoxyethylmercury chloride can also be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the potential health risks associated with 2-Ethoxyethylmercury chloride exposure should be carefully considered when handling this compound in the lab.
Direcciones Futuras
There are several future directions for research on 2-Ethoxyethylmercury chloride. One area of interest is the development of 2-Ethoxyethylmercury chloride-based therapies for the treatment of diabetes and obesity. Another area of interest is the optimization of 2-Ethoxyethylmercury chloride synthesis methods to yield higher-purity compounds with fewer impurities. Additionally, the potential health risks associated with 2-Ethoxyethylmercury chloride exposure should be further studied to ensure safe handling of this compound in the lab. Finally, the use of 2-Ethoxyethylmercury chloride as a fluorescent probe for mercury ion detection can be further explored for environmental monitoring and biological imaging applications.
Conclusion:
In conclusion, 2-Ethoxyethylmercury chloride is a unique and potent organomercury compound that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Ethoxyethylmercury chloride has the potential to be a valuable tool for the development of novel therapies and environmental monitoring applications, but its potential health risks should be carefully considered when handling this compound in the lab.
Métodos De Síntesis
2-Ethoxyethylmercury chloride can be synthesized through the reaction between ethylene oxide and mercuric chloride. The reaction takes place in the presence of a catalyst, such as sodium hydroxide, and the resulting product is purified through distillation or recrystallization. The synthesis method is relatively straightforward and has been optimized over the years to yield high-purity 2-Ethoxyethylmercury chloride.
Propiedades
Número CAS |
124-01-6 |
|---|---|
Nombre del producto |
2-Ethoxyethylmercury chloride |
Fórmula molecular |
C4H9ClHgO |
Peso molecular |
309.16 g/mol |
Nombre IUPAC |
chloro(2-ethoxyethyl)mercury |
InChI |
InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
Clave InChI |
SKJHMLZNOHLSOK-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg]Cl |
SMILES canónico |
CCOCC[Hg]Cl |
Otros números CAS |
124-01-6 |
Pictogramas |
Acute Toxic; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
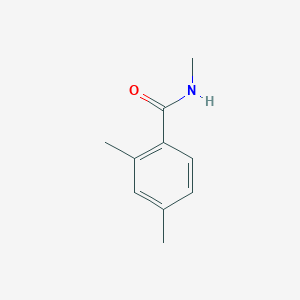
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
